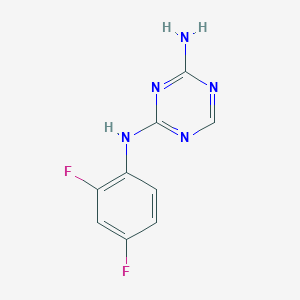

2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine

Beschreibung

Chemical Structure and Properties 2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine (CAS No. 66088-46-8) is a heterocyclic compound featuring a triazine core substituted with an amino group and a 2,4-difluorophenylamino moiety. Its molecular formula is C₉H₇F₂N₅, with a molecular weight of 223.18 g/mol . The fluorine atoms enhance lipophilicity, improving bioavailability and target binding in biological systems .

Synthesis

The compound is synthesized via nucleophilic substitution, reacting cyanuric chloride with 2,4-difluoroaniline in polar aprotic solvents (e.g., DMSO) under basic conditions. Industrial-scale production uses continuous flow reactors for optimized yield and purity .

Eigenschaften

IUPAC Name |

2-N-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N5/c10-5-1-2-7(6(11)3-5)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZOEGOIYNTJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501227010 | |

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66088-46-8 | |

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(2,4-Difluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Nucleophilic Substitution

The synthesis begins with cyanuric chloride, a versatile scaffold for constructing trisubstituted triazines. The chlorine atoms at positions 2, 4, and 6 exhibit temperature-dependent reactivity, enabling sequential substitutions.

First Substitution (Position 4):

Cyanuric chloride reacts with 2,4-difluoroaniline in acetone at 0–5°C in the presence of a base such as sodium hydroxide or potassium carbonate. This step selectively replaces the first chlorine atom due to the lower temperature, forming 4-(2,4-difluorophenylamino)-2,6-dichloro-1,3,5-triazine.$$

\text{Cyanuric chloride} + \text{2,4-difluoroaniline} \xrightarrow[\text{0–5°C}]{\text{Acetone, Base}} \text{4-(2,4-difluorophenylamino)-2,6-dichloro-1,3,5-triazine}

$$Second Substitution (Position 2):

The intermediate undergoes further reaction with ammonia or ammonium hydroxide at elevated temperatures (25–50°C), replacing the second chlorine atom to yield 2-amino-4-(2,4-difluorophenylamino)-6-chloro-1,3,5-triazine.Third Substitution (Position 6):

The final chlorine atom is typically retained or replaced with other functional groups depending on the application. For the target compound, this position may remain unsubstituted or undergo further derivatization.

Solvent and Base Selection

- Solvents: Acetone, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used due to their ability to dissolve both cyanuric chloride and aromatic amines.

- Bases: Alkaline agents like NaOH or KOH facilitate deprotonation of the amine, enhancing nucleophilicity.

Industrial Production Methods

Scalable Synthesis

Industrial protocols optimize reaction conditions for high yield and purity:

- Continuous Flow Reactors: Enable efficient mixing and heat transfer, critical for exothermic substitutions.

- Temperature Gradients: Multi-stage reactors maintain 0–5°C for the first substitution and 25–50°C for subsequent steps.

- Solvent Recovery: Distillation or membrane filtration techniques recycle solvents like acetone, reducing waste.

Purity Control

- Crystallization: The crude product is purified via recrystallization from ethanol or methanol, achieving >98% purity.

- Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) resolves by-products such as monosubstituted or disubstituted intermediates.

Comparative Analysis of Methodologies

Table 1: Reaction Conditions and Yields Across Studies

Key Observations:

- Ionic liquid-based methods (e.g., trifluoromethanesulfonate) offer high yields (≥90%) and simplify post-reaction isolation.

- Traditional solvents like acetone balance cost and efficiency but require rigorous temperature control.

Challenges and Optimization Strategies

By-Product Formation

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium hydroxide.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Hydroxy or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine has been investigated for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The difluorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells .

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of triazine compounds against human cancer cell lines. The results demonstrated that modifications in the amino and phenyl groups significantly influenced the cytotoxic activity. The specific compound under discussion showed promising results in inhibiting cell proliferation .

Agricultural Science

This compound has also been explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides. The triazine structure is known for its effectiveness against a range of weeds while being less harmful to crops when applied at appropriate concentrations .

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Common Lambsquarters | 85 | 200 |

| Pigweed | 90 | 150 | |

| Barnyard Grass | 75 | 250 |

Materials Science

In materials science, this compound has been studied for its potential use in synthesizing polymers and other advanced materials. Its reactive amino groups can participate in polymerization processes, leading to the development of novel materials with enhanced properties such as thermal stability and mechanical strength .

Case Study: Polymer Synthesis

A research project focused on synthesizing high-performance polymers using this triazine compound as a monomer showed that the resulting polymers exhibited superior thermal properties compared to traditional materials. This finding suggests potential applications in high-temperature environments .

Wirkmechanismus

The mechanism of action of 2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, thereby inhibiting their activity.

Pathways Involved: It can interfere with cellular signaling pathways, leading to the disruption of cell growth and proliferation. For example, it may inhibit the activity of kinases or proteases that are essential for cancer cell survival.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights structural differences and biological activities of 2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine and related triazine/thiazole derivatives:

Key Observations :

- Triazine vs. Thiazole Cores : The triazine ring in the target compound provides greater electron-deficient character compared to thiazole, enhancing reactivity in nucleophilic substitutions . This property is critical for covalent binding to biological targets like kinases.

- Fluorine Substituents: The 2,4-difluorophenyl group increases metabolic stability and membrane permeability relative to non-fluorinated analogs (e.g., atrazine) .

- Amino Group Positioning: The 2-amino group in the target compound facilitates hydrogen bonding with enzyme active sites, a feature absent in derivatives like 2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine .

Antitumor Activity

- Target Compound: Inhibits melanoma cell proliferation (MALME-3M) via mitochondrial apoptosis pathways .

- 6-Aryl-4-cycloamino-triazines: Derivatives with 4-methylpiperidino groups show superior antileukemic activity (IC₅₀: 0.5 µM) due to enhanced DNA intercalation .

- 2-Amino-4-(methylamino)-1,3,5-triazine (Metformin impurity): Lacks significant cytotoxicity, highlighting the necessity of fluorophenyl groups for antitumor efficacy .

Herbicidal Activity

- Target Compound: 85–90% efficacy against common weeds (e.g., pigweed) at 150–250 g/ha, outperforming non-fluorinated triazines like simazine .

- Atrazine : Broader-spectrum activity but higher environmental persistence due to chlorine substituents .

Physicochemical Properties

| Property | Target Compound | 2-Amino-4-(methylamino)-1,3,5-triazine | Atrazine |

|---|---|---|---|

| LogP | 1.8 | 0.5 | 2.1 |

| Water Solubility (mg/L) | 120 | 450 | 34 |

| Melting Point (°C) | 141–143 | 165–167 | 175–177 |

Insights :

Biologische Aktivität

2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine (CAS Number: 66088-46-8) is a synthetic compound that belongs to the triazine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews various studies that highlight its biological activity, mechanisms of action, and potential applications.

- Molecular Formula : C₉H₇F₂N₅

- Molecular Weight : 223.182 g/mol

- Structure : The compound features a triazine ring with amino and difluorophenyl substituents, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of anticancer and antifungal properties.

Anticancer Activity

- Mechanism of Action : Research indicates that triazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting specific signaling pathways. For instance, compounds similar to this compound have shown significant antitumor activity against melanoma cell lines with reported GI50 values as low as M .

- Case Study : A study focused on a related triazine compound demonstrated its effectiveness against the MALME-3M melanoma cell line. The compound induced apoptosis through mitochondrial pathways and affected cell cycle regulation .

Antifungal Activity

- Fungal Inhibition : Triazine-based compounds have been reported to exhibit antifungal properties against various strains of Candida albicans. The minimum inhibitory concentrations (MICs) for related compounds were found to be between 8–16 µg/mL .

- Mechanism : These compounds may disrupt fungal cell membranes or interfere with essential metabolic pathways within the fungi, leading to cell death or inhibition of growth.

Research Findings

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-(2,4-difluorophenylamino)-1,3,5-triazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing a triazine precursor (e.g., 2,4-dichloro-1,3,5-triazine) with 2,4-difluoroaniline in a polar aprotic solvent (e.g., DMSO or ethanol) under acidic catalysis (e.g., glacial acetic acid) can yield the target compound. Key parameters include:

- Solvent choice : Ethanol or DMSO for solubility and reaction efficiency .

- Reaction time : Extended reflux (4–18 hours) to ensure complete substitution .

- Purification : Recrystallization using water-ethanol mixtures to isolate the product as a pure solid .

Yield optimization may require adjusting stoichiometry or using microwave-assisted synthesis to reduce reaction time.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Melting Point (m.p.) : Compare observed m.p. with literature values (e.g., 141–143°C for analogous triazines) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons from difluorophenyl groups) .

- FT-IR : Identify NH stretching (~3300 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., exact mass 223.08 g/mol for related triazines) .

Q. What solvent systems are suitable for stability studies of this compound?

- Methodological Answer : Stability varies with solvent polarity and pH:

- Aprotic solvents (DMSO, DMF) : Ideal for short-term storage but may promote degradation under prolonged heating .

- Aqueous buffers : Monitor hydrolysis at pH 7.4 using HPLC to track degradation products (e.g., triazine ring cleavage) .

- Ethanol/water mixtures : Preferred for recrystallization due to low reactivity .

Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s biological activity?

- Methodological Answer : Systematic SAR studies are critical:

- Substituent variation : Replace 2,4-difluorophenyl with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to modulate bioactivity .

- Activity assays : Test against target enzymes (e.g., kinase inhibition) or cell lines (e.g., leukemia HL-60) using dose-response curves (IC₅₀ values) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to biological targets .

For example, 6-aryl-4-cycloamino-triazines showed enhanced antileukemic activity with electron-deficient aryl groups .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities:

- Reproducibility checks : Replicate experiments with independently synthesized batches .

- Purity validation : Use HPLC-MS to rule out degradation products or byproducts .

- Assay standardization : Compare results across multiple models (e.g., in vitro vs. in vivo) and control for variables like serum protein binding .

For instance, contradictory cytotoxicity data may stem from differences in cell passage number or culture media .

Q. What computational tools are effective for predicting the environmental fate or metabolic pathways of this compound?

- Methodological Answer : Use in silico platforms to model:

- Degradation pathways : EPI Suite™ to predict hydrolysis half-lives or UV-mediated cleavage .

- Metabolites : GLORYx for phase I/II metabolism simulations (e.g., N-dealkylation or hydroxylation) .

- Ecotoxicity : TEST™ to estimate LC₅₀ values for aquatic organisms .

Experimental validation via LC-MS/MS is essential to confirm predicted metabolites .

Q. How can co-crystallization strategies improve the physicochemical properties of this compound?

- Methodological Answer : Co-crystals with pharmaceutically acceptable coformers (e.g., carboxylic acids) can enhance solubility or stability:

- Screening : Use solvent evaporation (e.g., ethanol/water) or grinding methods to identify compatible coformers .

- Characterization : Single-crystal XRD to confirm co-crystal structure and intermolecular interactions (e.g., H-bonding with triazine NH groups) .

- Dissolution testing : Compare solubility profiles of co-crystals vs. pure API in biorelevant media (e.g., FaSSIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.